molecular formula C8H11NO2S2 B1485804 (3R,4R)-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]oxolan-3-ol CAS No. 2165589-70-6

(3R,4R)-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]oxolan-3-ol

Cat. No.: B1485804
CAS No.: 2165589-70-6
M. Wt: 217.3 g/mol
InChI Key: JESGGSZDLFEGTC-RNFRBKRXSA-N
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Description

(3R,4R)-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]oxolan-3-ol is a chemical compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]oxolan-3-ol typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Sulfanyl Group:

    Formation of the Oxolan Ring: The oxolan ring can be synthesized through cyclization reactions involving diols or epoxides.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or thiols.

Scientific Research Applications

Chemistry

In chemistry, (3R,4R)-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]oxolan-3-ol can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicine, derivatives of thiazole compounds are often explored for their therapeutic potential. This compound could be investigated for its efficacy in treating various diseases.

Industry

In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (3R,4R)-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]oxolan-3-ol would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A basic structure with diverse biological activities.

    Oxolane: A five-membered ring compound with various chemical properties.

    Sulfanyl Derivatives: Compounds containing sulfanyl groups with potential biological activities.

Uniqueness

(3R,4R)-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]oxolan-3-ol is unique due to its specific stereochemistry and combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(3R,4R)-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S2/c1-5-4-12-8(9-5)13-7-3-11-2-6(7)10/h4,6-7,10H,2-3H2,1H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESGGSZDLFEGTC-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SC2COCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=N1)S[C@@H]2COC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4R)-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]oxolan-3-ol
Reactant of Route 2
(3R,4R)-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]oxolan-3-ol
Reactant of Route 3
(3R,4R)-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]oxolan-3-ol
Reactant of Route 4
(3R,4R)-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]oxolan-3-ol
Reactant of Route 5
(3R,4R)-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]oxolan-3-ol
Reactant of Route 6
(3R,4R)-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]oxolan-3-ol

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